molecular formula C45H76O3 B15136312 (+/-)9-HODE cholesteryl ester

(+/-)9-HODE cholesteryl ester

Cat. No.: B15136312
M. Wt: 665.1 g/mol
InChI Key: ALWABJCAEDQEGO-SGAXLBQASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(±)9-HODE cholesteryl ester is a racemic monohydroxy fatty acid cholesteryl ester. It was initially extracted from atherosclerotic lesions and has been shown to be produced by copper(II)-catalyzed oxidation of low-density lipoprotein (LDL). Later studies determined that 15-lipoxygenase from rabbit reticulocytes and human monocytes could metabolize cholesteryl linoleate, a major component of LDL, to 9-HODE cholesteryl ester .

Preparation Methods

Synthetic Routes and Reaction Conditions

(±)9-HODE cholesteryl ester can be synthesized through the copper(II)-catalyzed oxidation of LDL. This process involves the oxidation of cholesteryl linoleate, a major component of LDL, to form 9-HODE cholesteryl ester . The reaction conditions typically include the presence of copper(II) ions and an appropriate oxidizing environment.

Industrial Production Methods

Industrial production methods for (±)9-HODE cholesteryl ester are not well-documented in the literature. the synthesis process involving copper(II)-catalyzed oxidation of LDL can be scaled up for industrial applications, provided that the reaction conditions are carefully controlled to ensure the purity and yield of the product.

Chemical Reactions Analysis

Types of Reactions

(±)9-HODE cholesteryl ester undergoes several types of chemical reactions, including:

    Oxidation: The compound can be further oxidized under specific conditions.

    Hydrolysis: The ester bond in (±)9-HODE cholesteryl ester can be hydrolyzed to yield the corresponding acid and alcohol.

    Reduction: The compound can undergo reduction reactions to form different products.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Further oxidation of (±)9-HODE cholesteryl ester can lead to the formation of various oxidized products.

    Hydrolysis: Hydrolysis of (±)9-HODE cholesteryl ester yields 9-HODE and cholesterol.

    Reduction: Reduction of (±)9-HODE cholesteryl ester can produce different reduced forms of the compound.

Comparison with Similar Compounds

Properties

Molecular Formula

C45H76O3

Molecular Weight

665.1 g/mol

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (10E,12Z)-9-hydroxyoctadeca-10,12-dienoate

InChI

InChI=1S/C45H76O3/c1-7-8-9-10-11-13-16-22-37(46)23-17-14-12-15-18-24-43(47)48-38-29-31-44(5)36(33-38)25-26-39-41-28-27-40(35(4)21-19-20-34(2)3)45(41,6)32-30-42(39)44/h11,13,16,22,25,34-35,37-42,46H,7-10,12,14-15,17-21,23-24,26-33H2,1-6H3/b13-11-,22-16+/t35-,37?,38+,39+,40-,41+,42+,44+,45-/m1/s1

InChI Key

ALWABJCAEDQEGO-SGAXLBQASA-N

Isomeric SMILES

CCCCC/C=C\C=C\C(CCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C)O

Canonical SMILES

CCCCCC=CC=CC(CCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.